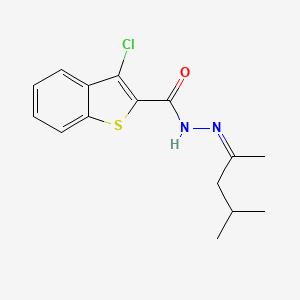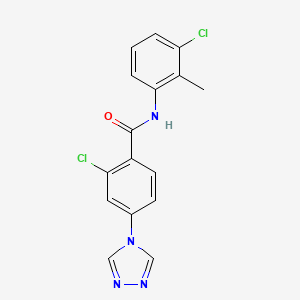
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide (CBH) is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBH belongs to the class of benzothiophene derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, studies have shown that 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide exerts its biological activity by modulating various signaling pathways involved in cell growth, proliferation, and survival. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been reported to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide also activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. In addition, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases.
実験室実験の利点と制限
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide is also relatively stable and can be stored for long periods without significant degradation. However, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has some limitations for lab experiments. It is a relatively complex compound, which may make its synthesis challenging for some researchers. In addition, the biological activity of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide. First, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide. Second, the potential use of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide as an antimicrobial and antiviral agent should be further explored. Third, the development of new synthetic analogs of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide with improved biological activity and pharmacokinetic properties should be investigated. Finally, the in vivo efficacy and safety of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide should be evaluated in animal models before clinical trials can be initiated.
合成法
The synthesis of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide involves the reaction between 3-chlorobenzothiophene-2-carbohydrazide and 1,3-dimethylbutylidene malononitrile in the presence of a base catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide as a yellow crystalline solid. The yield of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has also been shown to possess antimicrobial and antiviral activities, making it a promising candidate for the development of new antimicrobial and antiviral agents.
特性
IUPAC Name |
3-chloro-N-[(Z)-4-methylpentan-2-ylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9(2)8-10(3)17-18-15(19)14-13(16)11-6-4-5-7-12(11)20-14/h4-7,9H,8H2,1-3H3,(H,18,19)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBVLNICRZUTB-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}piperidin-2-one](/img/structure/B5489253.png)
![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![ethyl {1-[(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5489270.png)
![1-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-naphthol](/img/structure/B5489287.png)
![4-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5489293.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B5489312.png)
![5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5489314.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5489320.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5489327.png)

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)